PDE Inhibitory Potency of Vinmegallate vs. Papaverine Across Three Tissue Sources
Vinmegallate hydrochloride demonstrates significantly greater phosphodiesterase (PDE) inhibitory potency than the reference compound papaverine hydrochloride across multiple enzyme sources. In a direct head-to-head assay using PDE isolated from bovine heart, the I50 for Vinmegallate was 3 µM compared to 50 µM for papaverine, representing an 18-fold increase in potency [1]. On PDE from bovine brain, Vinmegallate showed an I50 of 15 µM vs. 90 µM for papaverine (6-fold more potent), and on rat brain PDE, the I50 was 10 µM vs. 70 µM (7-fold more potent) [1].
| Evidence Dimension | Phosphodiesterase (PDE) enzyme inhibition: I50 (µM) |
|---|---|
| Target Compound Data | Vinmegallate.HCl: I50 = 15 µM (bovine brain), 3 µM (bovine heart), 10 µM (rat brain) |
| Comparator Or Baseline | Papaverine.HCl: I50 = 90 µM (bovine brain), 50 µM (bovine heart), 70 µM (rat brain) |
| Quantified Difference | 6-fold (bovine brain), 18-fold (bovine heart), 7-fold (rat brain) greater potency for Vinmegallate |
| Conditions | In vitro PDE enzyme assay; enzyme isolated from bovine brain, bovine heart, and rat brain tissue; inhibitor concentration range tested: 5×10⁻⁶ to 5×10⁻⁵ M; activity expressed as % of uninhibited control |
Why This Matters
For a researcher procuring a PDE inhibitor for psoriasis models, Vinmegallate offers a quantifiably validated potency advantage over the classic PDE inhibitor papaverine, with up to 18-fold greater inhibition, which is critical for achieving effective intracellular cAMP elevation at lower concentrations in hyperproliferative keratinocytes.
- [1] Keve, T. et al. Polycyclic compounds containing a double bond in the D-ring, pharmaceutical compositions containing them, and methods of treating psoriasis with them. US Patent 4,424,223, issued January 3, 1984. (See column 5, lines 100-122 for I50 data). View Source
